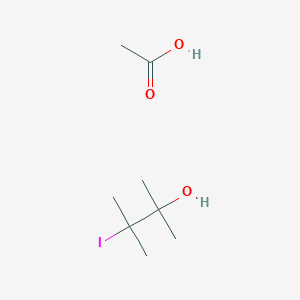
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C8H15IO3. This compound is characterized by the presence of an acetic acid group and a 3-iodo-2,3-dimethylbutan-2-ol moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-iodo-2,3-dimethylbutan-2-ol typically involves the iodination of 2,3-dimethylbutan-2-ol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The esterification reaction is usually performed in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;3-iodo-2,3-dimethylbutan-2-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2,3-dimethylbutan-2-ol: Similar structure but lacks the iodine atom.
Acetic acid;3,3-dimethylbut-2-yl ester: Similar ester structure but different alkyl group.
Uniqueness
Acetic acid;3-iodo-2,3-dimethylbutan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its non-iodinated counterparts. The iodine atom makes the compound more reactive in substitution reactions and can influence its biological activity .
Propriétés
Numéro CAS |
17678-97-6 |
|---|---|
Formule moléculaire |
C8H17IO3 |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
acetic acid;3-iodo-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13IO.C2H4O2/c1-5(2,7)6(3,4)8;1-2(3)4/h8H,1-4H3;1H3,(H,3,4) |
Clé InChI |
QZBMVUDYKUZUBB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C(C)(C)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


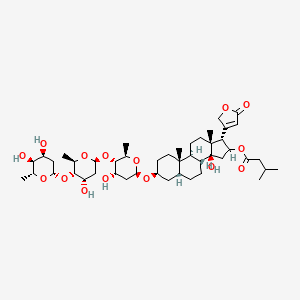

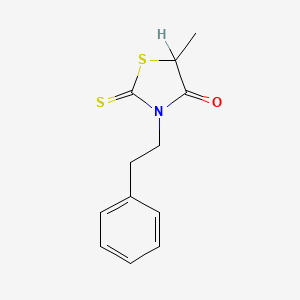
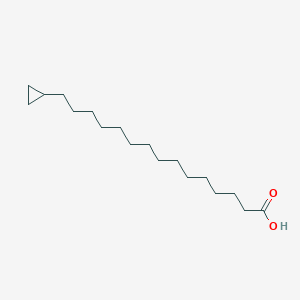
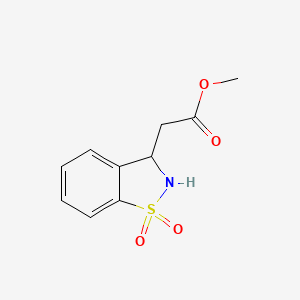
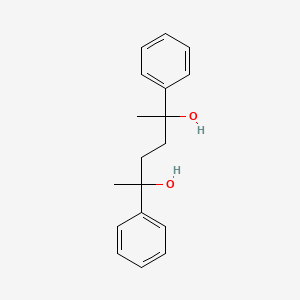
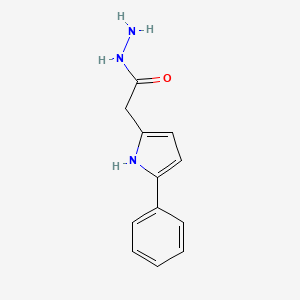

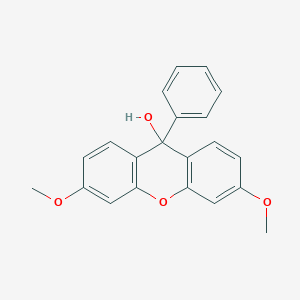
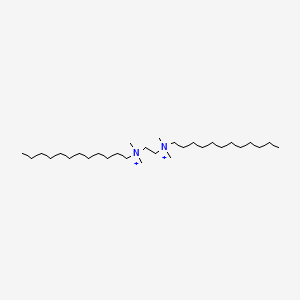
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
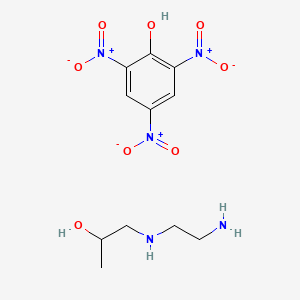
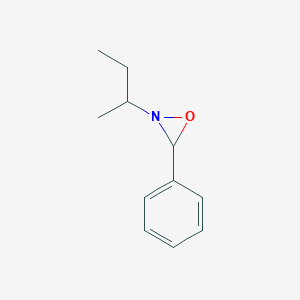
![7lambda~4~-Thiabicyclo[4.1.0]heptan-7-one](/img/structure/B14699709.png)
